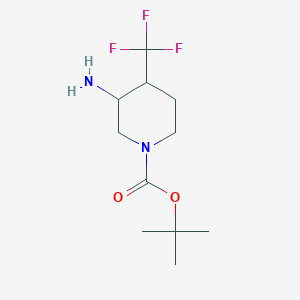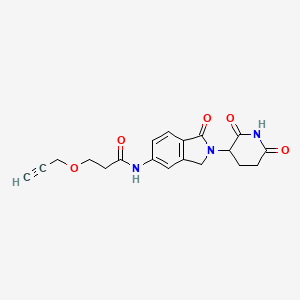![molecular formula C12H11F2NO B14777530 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms attached to a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the 3-azabicyclo[3.1.0]hexane scaffold . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzoic acid.
Reduction: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, as a dual inhibitor of TYK2 and JAK1, it binds to the active sites of these enzymes, blocking their activity and thereby modulating cytokine signaling pathways . This inhibition can lead to reduced inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.
類似化合物との比較
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds also feature the 3-azabicyclo[3.1.0]hexane scaffold and are dual inhibitors of TYK2 and JAK1.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: Studied for their potential antitumor activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both the 3-azabicyclo[3.1.0]hexane scaffold and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. Its dual inhibitory action on TYK2 and JAK1 further distinguishes it from other similar compounds.
特性
分子式 |
C12H11F2NO |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
4-(3-azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C12H11F2NO/c13-10-1-7(6-16)2-11(14)12(10)15-4-8-3-9(8)5-15/h1-2,6,8-9H,3-5H2 |
InChIキー |
LPTUIPKITNOBRE-UHFFFAOYSA-N |
正規SMILES |
C1C2C1CN(C2)C3=C(C=C(C=C3F)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)




![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)



